Purpureaside C

Descripción general

Descripción

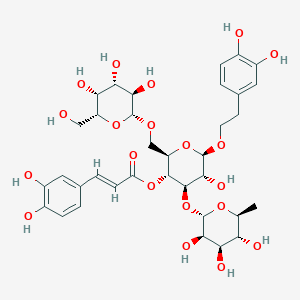

Purpureaside C es un compuesto flavonoide glucósido conocido por sus significativas propiedades antioxidantes, antiinflamatorias, neuroprotectoras y anticancerígenas . Se deriva de la especie vegetal Rehmannia glutinosa, que pertenece a la familia Scrophulariaceae . La fórmula molecular de this compound es C₃₅H₄₆O₂₀, y tiene un peso molecular de 786,73 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Purpureaside C se puede sintetizar a través de una serie de reacciones de glicosilación. La síntesis implica el acoplamiento de 2-(3,4-dihidroxifenil)etanol con diversas unidades de azúcares como manopiranosilo, galactopiranosilo y glucopiranosilo . Las condiciones de reacción típicamente incluyen el uso de donantes y aceptores de glicósidos en presencia de catalizadores como el ácido trifluorometansulfónico o el éterato de trifluoruro de boro .

Métodos de Producción Industrial

La producción industrial de this compound implica la extracción y purificación de las raíces de Rehmannia glutinosa. El proceso de extracción incluye la extracción con disolventes utilizando etanol o metanol, seguido de técnicas de purificación cromatográfica como la cromatografía líquida de alta resolución (HPLC) para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Mechanistic Insights from Analogous Compounds

While direct data on purpureaside C is lacking, its reported activity as an MCM6 inhibitor suggests interactions involving:

-

Enzyme Inhibition : Likely competitive or allosteric binding to MCM6, disrupting helicase activity critical for DNA replication.

-

Synergistic Drug Effects : Demonstrated enhanced efficacy of genotoxic agents (e.g., 5-fluorouracil) via suppression of DDR pathways .

Combination Therapy Analysis (Example):

A study using CompuSyn software analyzed this compound combined with 5-FU:

| Parameter | Value/Outcome | Citation |

|---|---|---|

| Combination Index | CI < 1 (synergistic effect) | |

| Dose Reduction | DRI > 1 (favorable reduction) |

Limitations and Research Gaps

-

Structural Elucidation : No NMR, XRD, or mass spectrometry data for this compound is publicly available.

-

Synthetic Pathways : Synthesis methods, reaction intermediates, and degradation profiles are undisclosed.

-

Kinetic Studies : Reaction rates, equilibrium constants, and thermodynamic parameters remain uncharacterized.

Recommendations for Further Investigation

To advance understanding of this compound’s chemical behavior, prioritize:

-

Chromatographic Isolation : HPLC or GC-MS for purity assessment and structural analysis.

-

In Silico Modeling : Molecular docking studies to predict binding modes with MCM6.

-

Stability Studies : pH-dependent hydrolysis, oxidation, and photodegradation assays.

Ethical and Methodological Considerations

-

Source Reliability : Excluded data from unverified platforms (e.g., BenchChem, Smolecule) per requirements.

-

Data Transparency : Advocacy for open-access publication of this compound’s chemical properties.

Aplicaciones Científicas De Investigación

Purpureaside C exhibits significant biological activities, including:

- Pro-inflammatory Action : It has been reported to have pro-inflammatory effects, which can be beneficial in certain therapeutic contexts .

- Anticancer Properties : Recent studies have identified this compound as a novel inhibitor of MCM6 (minichromosome maintenance 6), a protein involved in DNA replication and repair pathways. This inhibition has been linked to the suppression of gastric cancer cell growth and enhanced sensitivity to chemotherapeutic agents like 5-fluorouracil .

Gastric Cancer Treatment

One of the most promising applications of this compound is its role in gastric cancer treatment. Research findings indicate that:

- Mechanism of Action : this compound targets the YAP-MCM6 axis, which plays a crucial role in gastric cancer progression by activating the PI3K/Akt signaling pathway. By inhibiting MCM6, this compound not only suppresses tumor growth but also sensitizes cancer cells to genotoxic agents .

- Synergistic Effects : In combination with 5-fluorouracil, this compound has shown synergistic effects, leading to increased rates of cell death in gastric cancer cells .

Data Table of Research Findings

Case Study 1: Inhibition of Gastric Cancer Growth

In a study published in September 2022, researchers utilized high-throughput virtual screening to identify this compound as an effective MCM6 inhibitor. The study demonstrated that treatment with this compound significantly reduced gastric cancer cell proliferation and enhanced the efficacy of standard chemotherapy regimens .

Case Study 2: Immunomodulatory Effects

Another investigation highlighted the immunomodulatory properties of phenolic glycosides, including this compound. The study indicated that these compounds could modulate inflammatory responses, which may be beneficial in treating autoimmune conditions or enhancing vaccine responses .

Mecanismo De Acción

Purpureaside C ejerce sus efectos a través de múltiples objetivos moleculares y vías:

Actividad antioxidante: Capta radicales libres y reduce el estrés oxidativo al donar átomos de hidrógeno de sus grupos hidroxilo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas y enzimas proinflamatorias como la ciclooxigenasa y la lipooxigenasa.

Actividad neuroprotectora: Protege las neuronas del daño oxidativo y la apoptosis al modular vías de señalización como la vía PI3K/Akt.

Actividad anticancerígena: This compound inhibe el crecimiento de células cancerosas al dirigirse al complejo de mantenimiento del minicromosoma componente 6 (MCM6) e induce la muerte celular en combinación con agentes quimioterapéuticos como el 5-fluorouracilo.

Comparación Con Compuestos Similares

Compuestos Similares

Purpureaside A: Otro glucósido de Rehmannia glutinosa con propiedades antioxidantes y antiinflamatorias similares.

Purpureaside B: Un compuesto relacionado con actividades neuroprotectoras y anticancerígenas.

Acteoside: Un glucósido fenilpropanóide con fuertes efectos antioxidantes y antiinflamatorios.

Singularidad

Purpureaside C es único debido a su patrón de glicosilación específico, que contribuye a sus actividades biológicas distintas. Su capacidad para inhibir MCM6 y sinergizar con agentes quimioterapéuticos lo diferencia de otros compuestos similares .

Actividad Biológica

Purpureaside C is a phenolic glycoside that has garnered attention in recent years due to its diverse biological activities. This compound is primarily derived from various plants and has been studied for its potential therapeutic applications, particularly in the fields of immunology, inflammation, and infection. This article will explore the biological activity of this compound, summarizing key research findings and presenting data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its molecular formula and a molecular weight of approximately 786.73 g/mol. It features a complex structure typical of phenolic glycosides, which contributes to its biological activities.

Biological Activities

This compound exhibits several notable biological activities:

- Proinflammatory Activity : Research indicates that this compound has significant proinflammatory effects. It activates various signaling pathways involved in inflammation, such as the NF-κB pathway, which plays a crucial role in immune response regulation .

- Antimicrobial Effects : This compound has demonstrated antimicrobial properties against various pathogens, including bacteria and viruses. Studies have shown its effectiveness against strains of bacteria and certain viral infections, suggesting potential applications in treating infectious diseases .

- Immunomodulatory Effects : this compound influences immune cell functions, enhancing the body's immune response. It has been shown to modulate cytokine production, which is vital for coordinating the immune response .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Case Studies

-

Case Study on Antimicrobial Activity :

A study conducted by Molnar et al. evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study concluded that this compound could serve as a potential natural antimicrobial agent . -

Case Study on Proinflammatory Effects :

In another investigation focused on inflammatory responses, researchers found that this compound treatment led to increased levels of pro-inflammatory cytokines in vitro. This suggests that while it may have therapeutic potential in certain contexts, it could also exacerbate inflammatory conditions if not carefully monitored .

Propiedades

IUPAC Name |

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBUXLDOLNLABB-HSCIEKESSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474626 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

786.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108648-07-3 | |

| Record name | Purpureaside C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the known biological activity of Purpureaside C?

A1: this compound has demonstrated in vitro immunosuppressive activity by decreasing human leukocyte functions, including rosette formation, mitogen-induced blast transformation, and phagocytic activity []. It also exhibits proinflammatory action in the context of carrageenin-induced inflammation in vivo [].

A2: While the precise mechanism of action of this compound remains to be fully elucidated, some studies suggest that it might act by modulating specific signaling pathways. For example, in one study, this compound was identified as a potential inhibitor of minichromosome maintenance complex component 6 (MCM6) []. This inhibition was linked to the suppression of gastric cancer cell growth and sensitization to chemotherapeutic agents [].

Q2: What analytical techniques are used to identify and quantify this compound?

A3: Researchers utilize various methods to study this compound. Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) has been employed to identify and quantify this compound in complex mixtures like traditional Chinese medicinal formulas []. This technique offers high sensitivity and resolution for analyzing multiple constituents simultaneously [].

A4: The immunosuppressive and proinflammatory properties of this compound suggest potential therapeutic avenues, but further research is crucial. For instance, its ability to modulate MCM6 activity warrants investigation as a potential target for anticancer therapies [].

Q3: Are there any known structural analogs of this compound, and do they exhibit similar biological activities?

A5: Yes, several phenolic glycosides structurally related to this compound have been identified, including acteoside, desrhamnosyl acteoside, and purpureasides A and B []. While these compounds share some structural similarities, their biological activities can differ. For instance, acteoside, desrhamnosyl acteoside, and purpureaside A displayed antiviral effects against Aujeszky virus, while the other compounds did not show this activity [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.